Ethyl 3,5-difluoro-1H-indole-2-carboxylate

Lipophilicity Physicochemical property profiling Drug design

Medicinal chemistry programs requiring precise SAR interpretation face false leads from mono-fluorinated or non-fluorinated indole-2-carboxylate analogs. This 3,5-difluoro substitution pattern offers: - Enhanced NMDA receptor glycine site antagonism (5-F improves IC50 from 105μM to 61μM) - Predicted reduced log D & improved microsomal stability vs. mono-fluoro analogs - Ethyl ester handle for hydrolysis/amidation; N-H & C-H sites for library diversification ≥95% purity. Immediate dispatch for parallel synthesis or CNS hit-to-lead optimization.

Molecular Formula C11H9F2NO2
Molecular Weight 225.19 g/mol
Cat. No. B13111598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3,5-difluoro-1H-indole-2-carboxylate
Molecular FormulaC11H9F2NO2
Molecular Weight225.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=C(N1)C=CC(=C2)F)F
InChIInChI=1S/C11H9F2NO2/c1-2-16-11(15)10-9(13)7-5-6(12)3-4-8(7)14-10/h3-5,14H,2H2,1H3
InChIKeyIXDZKRHCUZBOQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3,5-difluoro-1H-indole-2-carboxylate: Key Properties & Procurement


Ethyl 3,5-difluoro-1H-indole-2-carboxylate (CAS 2116112-50-4, molecular formula C₁₁H₉F₂NO₂, molecular weight 225.19 g/mol) is a synthetic fluorinated indole-2-carboxylate ester bearing fluorine atoms at both the 3- and 5-positions of the indole ring . This vicinal difluoro substitution pattern distinguishes it from mono-fluorinated or alternatively di-fluorinated indole-2-carboxylate analogs and is expected to confer a unique physicochemical and pharmacological profile [1]. As a research-grade building block, it is primarily sourced from specialty chemical suppliers (typical purity ≥95–97%) for use in medicinal chemistry and preclinical discovery programs .

Fluorinated indole-2-carboxylate ester building block
Vicinal 3,5-difluoro substitution pattern
Research-grade scaffold for med chem SAR exploration

Why Generic Indole Analogs Cannot Substitute


Indole-2-carboxylate derivatives exhibit biological activity that is exquisitely sensitive to both the position and number of fluorine substituents [1]. For example, 5-fluoroindole-2-carboxylic acid acts as an antagonist at the glycine site of the NMDA receptor (IC₅₀ = 61 μM) , while the non-fluorinated indole-2-carboxylic acid shows substantially weaker activity (IC₅₀ = 105 μM) . The 3,5-difluoro substitution pattern in the target compound introduces a vic-difluoro motif that is known to alter lipophilicity, aqueous solubility, and metabolic stability relative to both the parent indole and its mono-fluorinated counterparts [1]. Consequently, procurement of a generic indole-2-carboxylate or a differently fluorinated analog such as ethyl 5-fluoroindole-2-carboxylate or ethyl 5,7-difluoroindole-2-carboxylate carries the substantial risk of obtaining a compound with a divergent pharmacological profile, confounding structure-activity relationship (SAR) interpretation and wasting screening resources.

SAR sensitivity Fluorine position and count critically alter receptor target engagement
Analog divergence Mono-fluoro or 5,7-difluoro analogs may yield divergent pharmacological profiles
Physicochemical shift Vic-difluoro vs gem-difluoro pattern alters lipophilicity and microsomal stability

Ethyl 3,5-difluoro-1H-indole-2-carboxylate: Differentiation Evidence


Vic-Difluoro Pattern Lowers Lipophilicity

A systematic study of fluorination patterning on indole scaffolds demonstrated that a vic-difluoro substitution (adjacent fluorine atoms) decreases lipophilicity relative to gem-difluoro and mono-fluoro patterns [1]. Although the study examined fluorinated n-propyl and n-butyl side chains rather than direct indole ring fluorination, the fundamental principle—that vicinal difluoro motifs reduce log D relative to geminal arrangements—is expected to translate to the 3,5-difluoroindole system. This property can be advantageous for achieving favorable aqueous solubility and reducing off-target binding driven by excessive lipophilicity [1].

Lipophilicity Shift
Class-level inference
Vic-difluoro pattern reduces log D relative to gem-difluoro
May support favorable solubility and reduced off-target binding
Quantitative Δlog D is compound-specific
Lipophilicity Physicochemical property profiling Drug design

5-Fluoro Substitution Enhances NMDA Receptor Antagonism

Indole-2-carboxylic acid inhibits the glycine site of the NMDA receptor with an IC₅₀ of 105 μM, whereas 5-fluoroindole-2-carboxylic acid (5-FICA) exhibits enhanced potency with an IC₅₀ of 61 μM . This 1.7-fold improvement demonstrates that fluorine introduction at the 5-position of the indole-2-carboxylate scaffold enhances NMDA receptor engagement .

NMDA receptor antagonism
Cross-study comparable
1.7×
Supports NMDA receptor target engagement screening
5-FICA IC₅₀ = 61 μM vs non-fluorinated IC₅₀ = 105 μM (class-level)
NMDA receptor Glycine site antagonism CNS drug discovery

Indole-2-carboxylate as HIV-1 Integrase Inhibitor Scaffold

Indole-2-carboxylic acid was identified as a novel HIV-1 integrase strand transfer inhibitor (INSTI) scaffold. The initial hit compound 3 inhibited strand transfer, and structural optimization yielded derivative 20a with an IC₅₀ of 0.13 μM [1]. The parent indole-2-carboxylic acid (compound 1) showed an IC₅₀ of 32.37 μM [1], demonstrating that appropriate substitution can improve potency by over 200-fold [1].

INSTI scaffold potency
Class-level inference
~250×
Supports HIV-1 integrase inhibitor pharmacophore exploration
Optimized derivative 20a IC₅₀ = 0.13 μM vs parent 32.37 μM
HIV-1 integrase Antiviral INSTI scaffold

Vic-Difluoro Pattern Enhances Microsomal Stability

In the Huchet et al. study, vicinal difluoro-substituted indole derivatives (1,2-difluoropropyl indole) exhibited improved stability in both rat and human liver microsomes compared to geminal difluoro analogs [1]. This enhanced metabolic stability is attributed to the electronic and steric effects of the vic-difluoro motif, which can reduce cytochrome P450-mediated oxidative metabolism at adjacent positions [1].

Microsomal Stability
Class-level inference
Vic-difluoro improves stability in rat/human microsomes vs gem-difluoro
May support metabolic stability screening
Quantitative clearance values are compound-specific
Metabolic stability Microsomal clearance Fluorination strategy

Ethyl 3,5-difluoro-1H-indole-2-carboxylate: Application Scenarios


NMDA Receptor Modulator Lead Generation

Given the demonstrated enhancement of NMDA receptor glycine site antagonism upon 5-fluoro substitution of indole-2-carboxylic acid (IC₅₀ improvement from 105 μM to 61 μM) , ethyl 3,5-difluoro-1H-indole-2-carboxylate is a logical next-generation scaffold for CNS programs targeting the NMDA receptor. Its additional 3-fluoro substituent may further modulate binding kinetics, subtype selectivity, or blood-brain barrier permeability, making it suitable for screening in neurological indications such as stroke, neuropathic pain, or neurodegenerative disorders .

HIV-1 Integrase Inhibitor Lead Optimization

Indole-2-carboxylic acid is a validated HIV-1 integrase strand transfer inhibitor (INSTI) pharmacophore, with optimized derivatives achieving IC₅₀ values as low as 0.13 μM [1]. Ethyl 3,5-difluoro-1H-indole-2-carboxylate offers a fluorinated entry point into this scaffold class. The 3,5-difluoro pattern may enhance integrase binding through altered electronic effects on the Mg²⁺-chelating carboxylate group, while the ester prodrug form allows for subsequent SAR exploration via hydrolysis to the carboxylic acid or direct amidation [1].

Physicochemical Property Optimization

The vicinal 3,5-difluoro substitution pattern is predicted, based on systematic fluorination patterning studies, to confer reduced lipophilicity, improved aqueous solubility, and enhanced metabolic stability compared to gem-difluoro or mono-fluoro indole analogs [2]. This makes ethyl 3,5-difluoro-1H-indole-2-carboxylate particularly valuable for medicinal chemistry programs that have identified an indole-2-carboxylate hit but are struggling with high log D, poor solubility, or rapid microsomal clearance. The compound can serve as a tool to probe the impact of vic-difluoro ring substitution on these key developability parameters [2].

Fluorinated Building Block for SAR Libraries

As a readily available research-grade building block (CAS 2116112-50-4, typical purity ≥95%) , ethyl 3,5-difluoro-1H-indole-2-carboxylate is well-suited for parallel medicinal chemistry efforts. The ethyl ester at the 2-position provides a synthetic handle for hydrolysis to the carboxylic acid or direct transamidation, while the indole N-H and the fluorine-substituted ring positions offer multiple vectors for diversification (N-alkylation, C–H functionalization, nucleophilic aromatic substitution). This versatility enables rapid generation of focused libraries for SAR exploration across multiple target classes, including kinases, integrases, and GPCRs [1][2].

Application
Selection Property
Validation Focus
NMDA receptor glycine site studies
5-Fluoro indole-2-carboxylate scaffold
Glycine site binding assay context
HIV-1 integrase inhibitor scaffold exploration
Indole-2-carboxylate INSTI pharmacophore
Strand transfer inhibition assay context
Physicochemical property optimization
Vic-difluoro substitution pattern
Log D & microsomal stability screening
Fluorinated SAR library diversification
Ester handle with multiple vectors
Parallel synthesis and ADME/SAR validation
Quote Request

Request a Quote for Ethyl 3,5-difluoro-1H-indole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.